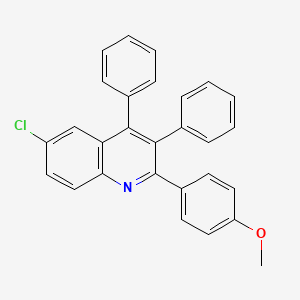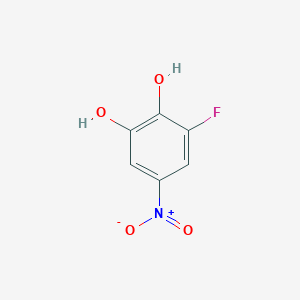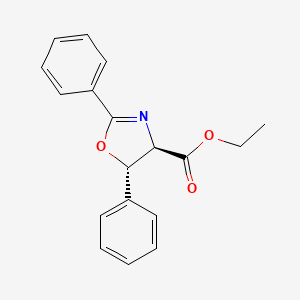![molecular formula C11H13F3N2O2 B12554240 N-[2-(4-Aminophenoxy)ethyl]-2,2,2-trifluoro-N-methylacetamide CAS No. 194098-62-9](/img/structure/B12554240.png)
N-[2-(4-Aminophenoxy)ethyl]-2,2,2-trifluoro-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-Aminophenoxy)ethyl]-2,2,2-trifluoro-N-methylacetamide is an organic compound known for its applications in biochemical and pharmaceutical research. It is a solid substance with a chemical formula of C10H15N3O and a molecular weight of 193.25 g/mol. This compound is colorless to yellowish crystalline powder at room temperature and has some solubility in various solvents .
Métodos De Preparación
The preparation of N-[2-(4-Aminophenoxy)ethyl]-2,2,2-trifluoro-N-methylacetamide typically involves a multi-step reaction. One common method is the hydrogenation reduction reaction of acetophenone and p-nitroaniline to prepare N-(4-aminophenethyl) aniline. This intermediate is then reacted with methyl ammonium chloride to obtain the target product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
N-[2-(4-Aminophenoxy)ethyl]-2,2,2-trifluoro-N-methylacetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly involving the amino and phenoxy groups.
Common reagents used in these reactions include hydrogenation catalysts, oxidizing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
N-[2-(4-Aminophenoxy)ethyl]-2,2,2-trifluoro-N-methylacetamide is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Biochemical Research: It is used as an active enzyme labeling reagent in enzymatic research, enzyme kinetic experiments, and enzyme activity analysis.
Pharmaceutical Research: The compound is used in the synthesis of pharmaceutical intermediates and other compounds.
Industrial Applications: It is utilized in various industrial processes due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of N-[2-(4-Aminophenoxy)ethyl]-2,2,2-trifluoro-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
N-[2-(4-Aminophenoxy)ethyl]-2,2,2-trifluoro-N-methylacetamide can be compared with similar compounds such as N-[2-(4-aminophenoxy)ethyl]acetamide. While both compounds share similar structural features, this compound is unique due to the presence of the trifluoro group, which imparts distinct chemical properties and reactivity. Other similar compounds include various derivatives of aminophenoxyethyl and methylacetamide .
Propiedades
Número CAS |
194098-62-9 |
|---|---|
Fórmula molecular |
C11H13F3N2O2 |
Peso molecular |
262.23 g/mol |
Nombre IUPAC |
N-[2-(4-aminophenoxy)ethyl]-2,2,2-trifluoro-N-methylacetamide |
InChI |
InChI=1S/C11H13F3N2O2/c1-16(10(17)11(12,13)14)6-7-18-9-4-2-8(15)3-5-9/h2-5H,6-7,15H2,1H3 |
Clave InChI |
JFGUEQBNBUGDFO-UHFFFAOYSA-N |
SMILES canónico |
CN(CCOC1=CC=C(C=C1)N)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Diphenylmethylidene)amino]hepta-4,6-dienenitrile](/img/structure/B12554157.png)
![2-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B12554159.png)

![4,4'-Bis[2,2-bis(4-tert-butylphenyl)ethenyl]-1,1'-biphenyl](/img/structure/B12554166.png)
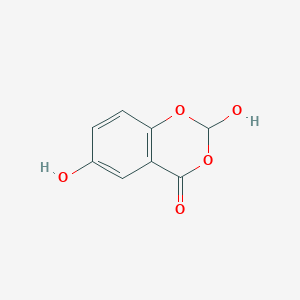

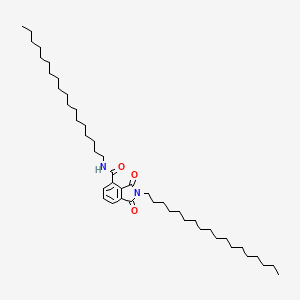
![2,2'-{Sulfanediylbis[(pyridine-6,2-diyl)sulfanediyl]}bis{6-[(6-bromopyridin-2-yl)sulfanyl]pyridine}](/img/structure/B12554188.png)
![N-[(3,4-Dichlorophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine](/img/structure/B12554192.png)


